![molecular formula C15H19N3 B2792919 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile CAS No. 1436045-17-8](/img/structure/B2792919.png)
5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile, also known as MPA, is a chemical compound that belongs to the family of nitriles. It is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids in the body. MPA has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
Mechanism Of Action
5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile works by inhibiting the activity of FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile increases the levels of endocannabinoids, which can activate the cannabinoid receptors in the body and produce various physiological effects.
Biochemical And Physiological Effects
5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile has been shown to produce various biochemical and physiological effects in the body, including pain relief, anti-inflammatory effects, anxiolytic effects, and antidepressant effects. It has also been shown to increase the levels of endocannabinoids in the body, which can activate the cannabinoid receptors and produce various effects, such as appetite stimulation, pain relief, and mood modulation.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile in lab experiments is its high selectivity and potency towards FAAH inhibition. This makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. However, one of the limitations of using 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile is its potential off-target effects, which can affect the interpretation of the results.
Future Directions
There are several future directions for the research on 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile, including:
1. Investigating the potential therapeutic applications of 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile in various diseases, such as cancer, neurodegenerative diseases, and metabolic disorders.
2. Studying the pharmacokinetics and pharmacodynamics of 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile in vivo to better understand its efficacy and safety.
3. Developing new analogs of 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile with improved selectivity and potency towards FAAH inhibition.
4. Exploring the potential synergistic effects of 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile with other drugs or therapies in the treatment of various diseases.
5. Investigating the role of 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile in the regulation of the endocannabinoid system and its interactions with other physiological systems in the body.
In conclusion, 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile is a potent and selective inhibitor of FAAH, which has gained significant attention in scientific research due to its potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of FAAH, which increases the levels of endocannabinoids in the body and produces various physiological effects. While 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile has several advantages for lab experiments, it also has some limitations that need to be considered. There are several future directions for the research on 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile, which can help in the development of new therapies for various diseases.
Synthesis Methods
The synthesis of 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile involves the reaction of 6-methyl-2-bromomethylpyridine with 3-butyn-1-amine in the presence of sodium hydride and dimethylformamide. The resulting product is further reacted with pentanenitrile to obtain 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile.
Scientific Research Applications
5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, anxiety, and depression. It has been shown to increase the levels of endocannabinoids in the body, which can help in the management of these diseases. Moreover, 5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile has also been investigated for its potential role in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
5-[(6-methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-3-11-18(12-6-4-5-10-16)13-15-9-7-8-14(2)17-15/h1,7-9H,4-6,11-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPZPSQAWWCREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN(CCCCC#N)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(6-Methylpyridin-2-yl)methyl-prop-2-ynylamino]pentanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

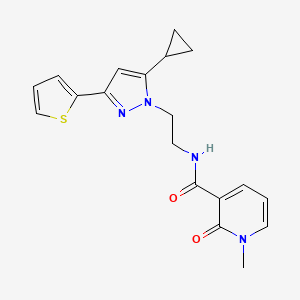
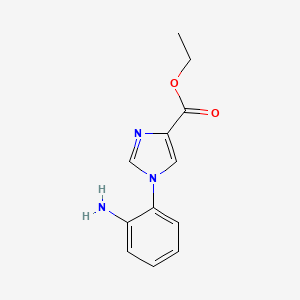
![N-(1-cyanocyclopentyl)-2-[[4-ethyl-5-[2-(4-methylphenyl)quinolin-4-yl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2792839.png)
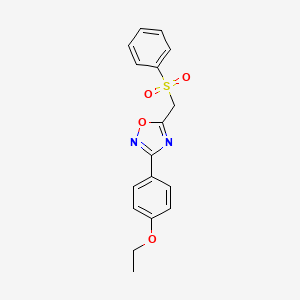
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)
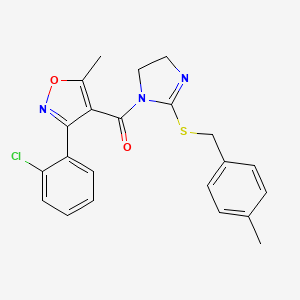
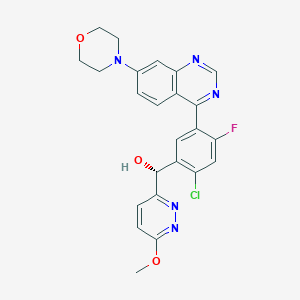
![3-(3-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2792849.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)
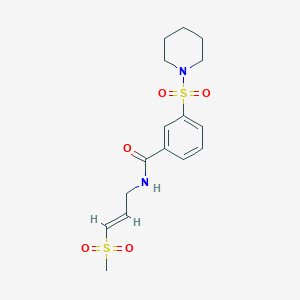
![2-(2,5-dichlorothiophene-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2792855.png)
![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2792856.png)
![7-[(4-chlorophenyl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2792858.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2792859.png)